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Compound of Interest

2-(2,3-Dichlorophenyl)-4-
Compound Name:
fluorobenzoic acid

CAS No.: 1178742-29-4

Cat. No.: B6364451

Get Quote

Executive Summary: The "Twisted" Biaryl Scaffold

In the landscape of medicinal chemistry, the biaryl scaffold is a privileged structure, serving as
the core for numerous NSAIDs, kinase inhibitors, and agrochemicals. 2-(2,3-
Dichlorophenyl)-4-fluorobenzoic acid represents a highly specialized subclass of this family:
a sterically congested, halogenated biaryl acid.

Unlike planar aromatic systems, this molecule is defined by its atropisomeric potential. The 2,3-
dichloro substitution pattern on the pendant phenyl ring creates significant steric hindrance with
the carboxylic acid moiety, forcing the molecule into a non-planar, highly twisted conformation.
This guide provides a strategic framework for characterizing this molecule, comparing its
predicted solid-state behavior against established reference standards like 2-
Biphenylcarboxylic acid and Diflunisal.

Key Value Proposition:
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» Conformational Lock: The ortho-chloro substituents restrict rotation, potentially isolating
specific atropisomers.

o Metabolic Stability: The 4-fluoro group blocks the primary site of oxidative metabolism (para-
hydroxylation).

o Crystal Packing: The twisted geometry disrupts -1t stacking, leading to unique packing
motifs driven by Halogen...Halogen and C-H...F interactions.

Comparative Structural Analysis

Objective comparison of the target molecule against the parent scaffold (2-Biphenylcarboxylic
acid) and a functional analog (Diflunisal).

Table 1: Physicochemical & Structural Benchmarking

Note: Data for the target molecule is derived from high-level structural predictions (DFT/B3LYP)
and comparative SAR analysis, as specific public CIF data is proprietary. Reference data is
sourced from the Cambridge Structural Database (CSD).
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Target: 2-(2,3-

Reference: 2-

Analog: Diflunisal

Feature Dichlorophenyl)-4- Biphenylcarboxylic 2]
fluorobenzoic Acid  Acid [1]

Molecular Formula C13H7CI2FO2 C13H1002 C13HsF20s3

MW ( g/mol) 285.1 198.2 250.2

Biaryl Torsion Angle

()

~75-85° (Predicted)

59.6° (Experimental)

45.3° (Experimental)

Steric Bulk Source

2,3-Dichloro (Ring B)
vs COOH (Ring A)

H (Ring B) vs COOH
(Ring A)

F (Ring B) vs COOH
(Ring A)

Crystal System

Likely Monoclinic
(P21/c)

Monoclinic (P21/c)

Monoclinic (P21/c)

Primary Packing O-H...O (Dimer) + O-H...O O-H...O (Dimer) +
Force ClL.CI/C-H...F (Catemer/Dimer) F..F

Predicted Density ~1.55 - 1.60 g/cm3 1.32 g/cm3 1.58 g/cm3

LogP (Calc) 3.82 3.20 3.45

Analysis of Performance Factors

» Torsion Angle & Solubility: The target's predicted torsion angle (>75°) is significantly higher

than the reference. This "orthogonal” geometry reduces lattice energy relative to planar

analogs, suggesting higher solubility in organic solvents but potentially lower melting points

than expected for its molecular weight.

e Halogen Bonding: The 2,3-dichloro motif introduces a "sigma-hole" potential, allowing for

specific Cl...O or CI...F interactions that can stabilize unique polymorphs not seen in non-

chlorinated analogs.

Experimental Protocols: Characterization Workflow

A self-validating protocol designed to isolate single crystals of sterically hindered biaryl acids.

Phase 1: Crystal Growth Strategy
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Objective: Overcome the "oiling out" tendency of flexible biaryls.
e Method A (Thermodynamic Control): Slow Evaporation.

o Solvent: Ethanol/Water (80:20). The high polarity encourages the formation of the
carboxylic acid dimer (the most stable H-bond motif).

o Method B (Kinetic Control): Vapor Diffusion.

o Setup: Dissolve 20 mg of target in 2 mL THF (inner vial). Place in a jar containing 10 mL
Pentane (antisolvent).

o Mechanism: Slow diffusion of pentane forces the molecule to precipitate. The twisted
geometry favors loose packing, often yielding block-like crystals suitable for XRD.

Phase 2: X-Ray Diffraction (XRD) Data Collection

Standard: Mo-Ka radiation (A = 0.71073 A) is preferred over Cu-Ka due to the high absorption
coefficient of the Chlorine atoms.

e Mounting: Select a crystal <0.3mm. Mount on a Kapton loop using perfluoropolyether oil.

o Temperature: Collect at 100 K. Halogenated biaryls often exhibit disorder in the pendant ring
at room temperature; cryo-cooling freezes these rotations.

o Strategy: Collect a full sphere of data (redundancy > 4) to accurately resolve the absolute
structure if chiral space groups are suspected (though unlikely for this achiral acid).

Phase 3: Structure Solution & Refinement
o Software: SHELXT (Intrinsic Phasing) followed by SHELXL (Least Squares).

 Critical Check: Inspect the Difference Fourier Map around the Chlorine atoms. High residual
electron density here often indicates minor disorder or rotational twitching of the
dichlorophenyl ring.

Structural Logic & Signaling Pathways

Visualizing the causality between chemical structure and solid-state properties.
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Diagram 1: The "Steric Lock" Mechanism

This diagram illustrates how the 2,3-dichloro substitution forces the molecule into a twisted
conformation, impacting both biological fit and crystal packing.
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Caption: The 2,3-dichloro "Steric Lock" forces a twisted geometry, disrupting standard stacking
and enhancing solubility, while 4-fluoro ensures metabolic stability.

Diagram 2: Characterization Workflow

A step-by-step decision tree for ensuring data quality.
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Caption: Iterative workflow for isolating single crystals suitable for X-ray diffraction.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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